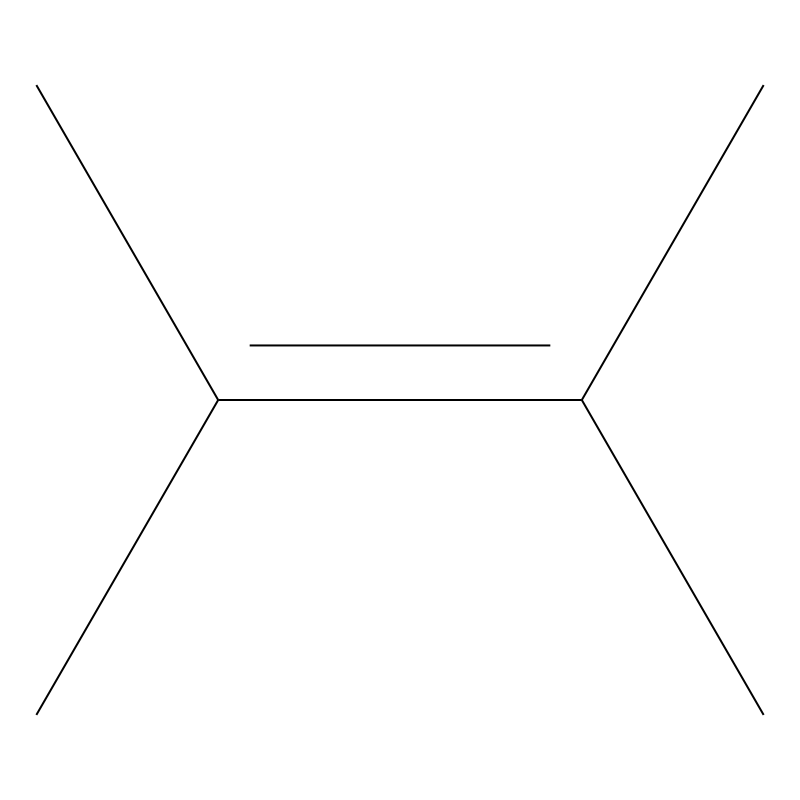2,3-Dimethyl-2-butene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Studies on Chemical Reactions
- Ozonolysis: DMB serves as a substrate to study reactions with ozone. Researchers have investigated the interaction of DMB with ozone using techniques like flow tubes coupled with UV photoelectron spectrometers. This helps understand the mechanisms of ozone-alkene reactions in the atmosphere.
Formation of Adducts
- DMB can form adducts with other molecules. For instance, DMB reacts with thianthrene cation radical tetrafluoroborate to form an adduct at low temperatures (0°C and -15°C). This research contributes to the understanding of cation-radical interactions [].
Photoinduced Molecular Transformations
- DMB has been used as a substrate in studies on photoinduced (light-induced) molecular transformations. Researchers have employed DMB in reactions involving 2-hydroxy-1,4-naphthoquinones. This field explores the use of light to trigger specific chemical changes in molecules.
2,3-Dimethyl-2-butene is a branched-chain alkene with the molecular formula and a molecular weight of approximately 84.16 g/mol. It is characterized by its double bond between the second and third carbon atoms in the butene chain, making it a member of the butene family. The compound is also known by various names, including tetramethylethylene and 2,3-dimethylbut-2-ene. Its structure features two methyl groups attached to the second carbon of the butene chain, contributing to its unique properties and reactivity .
In studies involving ozone reactions, 2,3-dimethyl-2-butene reacts with ozone to form various products, including ozonides and aldehydes. The reaction kinetics and product branching ratios have been explored using advanced spectroscopic techniques .
Additionally, the compound can undergo isomerization reactions to form other dimethylbutenes under acidic conditions, which can be catalyzed by various acids .
Several methods exist for synthesizing 2,3-dimethyl-2-butene:
- Isomerization: The primary method involves the isomerization of 2,3-dimethyl-1-butene using acidic catalysts such as sulfuric acid or methanesulfonic acid. This method can achieve high yields and selectivity for 2,3-dimethyl-2-butene .
- Dimerization: Another approach includes the dimerization of propene to produce 2,3-dimethyl-1-butene followed by isomerization to yield 2,3-dimethyl-2-butene .
These synthesis routes highlight the compound's accessibility through well-established organic reactions.
2,3-Dimethyl-2-butene finds applications in various fields:
- Chemical Industry: It serves as an intermediate in the production of other chemicals and polymers.
- Research: Due to its unique reactivity profile, it is used in studies investigating alkene reactions and surface interactions.
- Material Science: Its properties make it useful in developing materials that require specific olefin characteristics .
Interaction studies have shown that 2,3-dimethyl-2-butene has a unique inertness towards certain reactive surfaces. For instance, when adsorbed on silicon surfaces, it does not undergo typical cycloaddition reactions common to other alkenes. This inertness makes it suitable for applications where stability and low reactivity are desired .
Furthermore, investigations into its reactions with ozone have provided insights into atmospheric chemistry and potential environmental implications .
Several compounds are structurally similar to 2,3-dimethyl-2-butene. Here are a few notable examples:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| 1-Hexene | Linear alkene; more reactive than 2,3-dimethyl-2-butene | |
| 2-Methylpropene | Less branched; higher reactivity due to less steric hindrance | |
| 3-Hexyne | Alkyne; different bonding structure affecting reactivity | |
| 1-Octene | Linear structure; used in polymer production |
The uniqueness of 2,3-dimethyl-2-butene lies in its steric hindrance due to the presence of two methyl groups on the same carbon atom adjacent to the double bond. This configuration results in lower reactivity compared to more linear or less hindered alkenes .
XLogP3
Boiling Point
Melting Point
GHS Hazard Statements
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H304 (93.88%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Vapor Pressure
Pictograms


Flammable;Health Hazard








